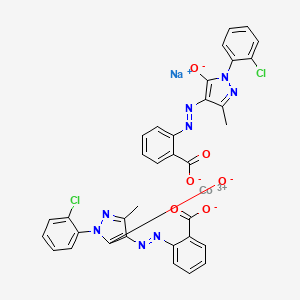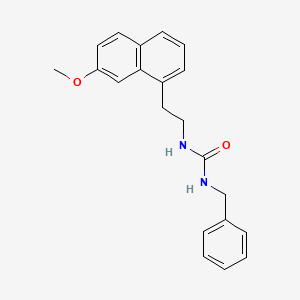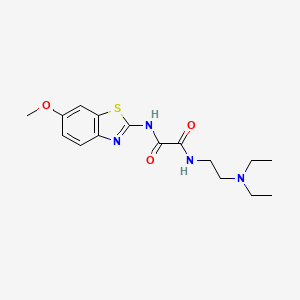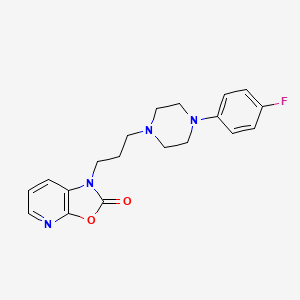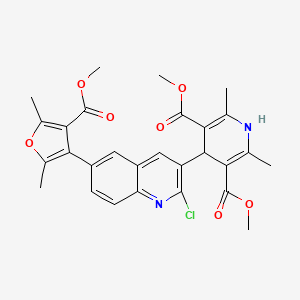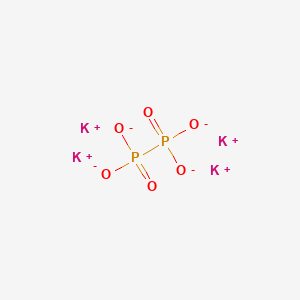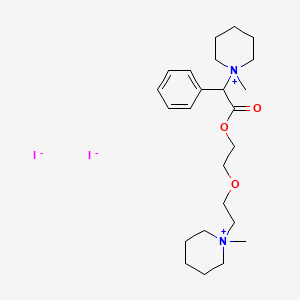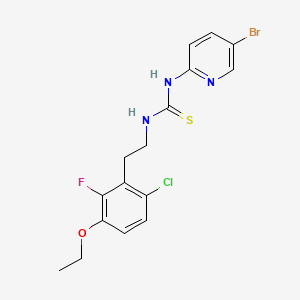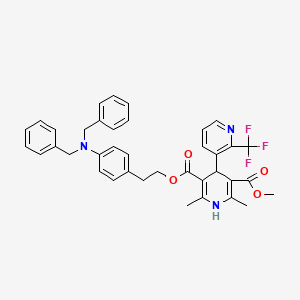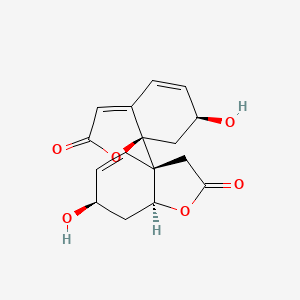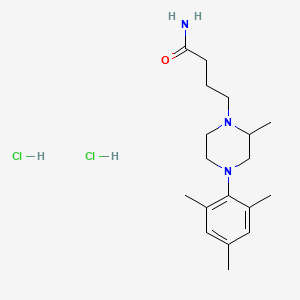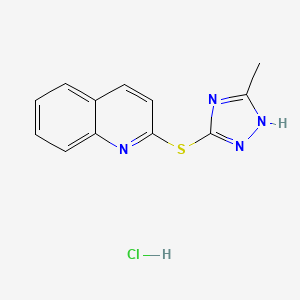
Cumi-101 C-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cumi-101 C-11 is a radioligand used in positron emission tomography (PET) imaging. It is known for its ability to selectively bind to the serotonin-1A (5-HT1A) receptor, a G-protein-coupled receptor involved in various neuropsychiatric disorders . This compound is particularly valuable in research for its high brain uptake and ability to quantify the active subset of 5-HT1A receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cumi-101 C-11 is synthesized through radiomethylation of its corresponding desmethyl analog using carbon-11 methyl triflate (11C-CH3OTf). The final product is purified by high-performance liquid chromatography (HPLC) and a C18 SepPak .
Industrial Production Methods
The industrial production of this compound involves the use of automated synthesis modules designed for radiopharmaceuticals. These modules ensure the precise control of reaction conditions and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cumi-101 C-11 primarily undergoes binding reactions with serotonin-1A receptors. It behaves as a potent antagonist in rat brain, inhibiting the binding of other agonists . It also shows moderate affinity for alpha-1 adrenoceptors .
Common Reagents and Conditions
The synthesis of this compound involves the use of carbon-11 methyl triflate as a radiolabeling agent. The reaction is typically carried out under controlled conditions to ensure high radiochemical yield and purity .
Major Products
The major product of the synthesis is the radiolabeled this compound, which is used for PET imaging studies. The compound is purified to remove any unreacted precursors and by-products .
Scientific Research Applications
Cumi-101 C-11 has several scientific research applications:
Neuropsychiatric Disorders: It is used to quantify the active state of 5-HT1A receptors in conditions like depression, schizophrenia, and Alzheimer’s disease.
Drug Development: It helps in the evaluation of new drugs targeting the serotonin-1A receptor.
Neuroimaging: It is employed in PET imaging to study brain function and receptor distribution.
Mechanism of Action
Cumi-101 C-11 binds selectively to the G-protein-coupled state of the serotonin-1A receptor. This binding provides a measure of the active subset of all 5-HT1A receptors in the brain . The compound acts as an antagonist, inhibiting the binding of other agonists and preventing receptor activation .
Comparison with Similar Compounds
Similar Compounds
WAY-100635: Another radioligand used for imaging 5-HT1A receptors, but it acts as an antagonist.
18F-MPPF: A fluorine-18 labeled radioligand used for PET imaging of 5-HT1A receptors.
Uniqueness
Cumi-101 C-11 is unique in its ability to selectively bind to the active state of the serotonin-1A receptor, providing a more accurate measure of receptor activity compared to other radioligands . Its high brain uptake and specificity make it a valuable tool in neuroimaging and research .
Properties
CAS No. |
903528-74-5 |
|---|---|
Molecular Formula |
C19H27N5O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[4-[4-(2-(111C)methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3/i2-1 |
InChI Key |
MEKSQRMXWZHFIP-JVVVGQRLSA-N |
Isomeric SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3O[11CH3] |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


